Cas no 86-34-0 (phensuximide)

Phensuximide is an anticonvulsant compound primarily used in the treatment of petit mal (absence) seizures. Chemically classified as a succinimide derivative, it functions by modulating neuronal excitability in the thalamocortical circuits, thereby reducing seizure activity. Its key advantages include a relatively rapid onset of action and a favorable side-effect profile compared to older antiepileptic agents. Phensuximide exhibits selective efficacy against absence seizures while minimizing sedative effects, making it suitable for long-term management in pediatric and adult patients. The compound's metabolic pathway ensures predictable pharmacokinetics, facilitating dose optimization. Its structural specificity contributes to reduced interference with other CNS-active medications, enhancing therapeutic utility in polypharmacy regimens.
phensuximide structure
phensuximide structure
Product Name:phensuximide
CAS No:86-34-0
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD00072136
CID:93712
PubChem ID:6839
Update Time:2025-05-24

phensuximide Chemical and Physical Properties

Names and Identifiers

    • phensuximide
    • Phensuximide [INN:BAN]
    • ( -)-N-Methyl-2-phenylsuccinimide
    • 1-Methyl-3-phenyl-2,5-pyrrolidinedione
    • 1-Methyl-3-phenylpyrrolidin-2,5-dione
    • PHENSUXIMIDE, USP STANDARD
    • 1-Methyl-3-phenyl-pyrrolidin-2,5-dion
    • 1-methyl-3-phenyl-pyrrolidine-2,5-dione
    • 1-methyl-3-phenylsuccinimide
    • Epimal
    • Epimid
    • Lifen
    • Lifene
    • Milontin
    • Milonton
    • Mirontin
    • Mirotin
    • N-methylphenylsuccinimide
    • PM 334
    • 1-Methyl-3-phenyl-2,5-pyrrolidinedione (ACI)
    • Succinimide, N-methyl-2-phenyl- (6CI, 7CI, 8CI)
    • (±)-Phensuximide
    • N-Methyl-2-phenylsuccinimide
    • N-Methyl-3-phenylpyrrolidinedione
    • N-Methyl-3-phenylsuccinimide
    • N-Methyl-α-phenylsuccinimide
    • Phensuximid
    • Racemic phensuximide
    • RS-Phensuximide
    • Succitimal
    • SMR001233441
    • PHENSUXIMIDE [INN]
    • EINECS 201-664-6
    • Phenylsuximide
    • HMS1571E04
    • NSC-760079
    • (+/-)-PHENSUXIMIDE
    • C07437
    • HMS3264E08
    • PHENSUXIMIDE [VANDF]
    • MLS002154134
    • HMS3887E05
    • SR-01000842158-2
    • NCGC00179333-01
    • Tox21_110382
    • GTPL7612
    • UNII-6WVL9C355G
    • DB00832
    • AKOS006230701
    • NS00002015
    • PHENSUXIMIDE [WHO-DD]
    • Fensuccimide [DCIT]
    • N-Methyl-alpha-phenylsuccinimide
    • phensuccimide
    • 1-Methyl-3-phenyl-2,5-pyrrolidinedione #
    • PHENSUXIMIDE [USP-RS]
    • Phensuximide (USP/INN)
    • EX-A7578
    • BPBio1_001148
    • NSC 760079
    • Tox21_110382_1
    • SY251116
    • HMS2235H10
    • CS-0013738
    • HMS3369L21
    • MS-23022
    • HMS2098E04
    • SCHEMBL35333
    • PHENSUXIMIDE [USP IMPURITY]
    • DTXSID4023460
    • 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-, (+-)-
    • Fensuximida
    • PHENSUXIMIDE [ORANGE BOOK]
    • SR-01000842158
    • PHENSUXIMIDE (MART.)
    • AC-15962
    • Fensuximida (INN-Spanish)
    • BRD-A18043272-001-03-2
    • HMS3715E04
    • 34367-67-4
    • Phensuximidum [INN-Latin]
    • SPBio_002961
    • Fensuccimide
    • D00508
    • PHENSUXIMIDE [MI]
    • BRN 0155329
    • Succinimide, N-methyl-2-phenyl-
    • PHENSUXIMIDE (USP-RS)
    • DTXCID903460
    • BRD-A18043272-001-09-9
    • Z360145318
    • N03AD02
    • NCGC00016339-01
    • Prestwick0_001061
    • Prestwick2_001061
    • Phensuximidum (INN-Latin)
    • Fensuximida [INN-Spanish]
    • PHENSUXIMIDE (USP IMPURITY)
    • (+-)-N-Methyl-2-phenylsuccinimide
    • PM-334
    • 6WVL9C355G
    • (.+/-.)-N-Methyl-2-phenylsuccinimide
    • DA-56798
    • CHEMBL797
    • Fenosuccimide
    • Prestwick1_001061
    • Phensuximide (USP:INN:BAN)
    • Phensuximidum
    • NSC760079
    • EN300-221563
    • PHENSUXIMIDE [MART.]
    • 86-34-0
    • 1-methyl-3-phenylpyrrolidine-2,5-dione
    • HY-B1730
    • BSPBio_001042
    • N-Methyl-.alpha.-phenylsuccinimide
    • NCGC00179333-03
    • AB00514025
    • Milontin (TN)
    • CHEBI:8079
    • Methylphenylsuccinimide
    • AC7001
    • AI3-20372
    • Q999805
    • n-methyl-2-phenyl-succinimide
    • AB00514025_07
    • Prestwick3_001061
    • CAS-86-34-0
    • 2,5-PYRROLIDINEDIONE, 1-METHYL-3-PHENYL-, (+/-)-
    • Phensuximide [USP:INN:BAN]
    • CCG-213454
    • (+/-)-N-Methyl-2-phenylsuccinimide
    • Epimid; Lifene; Milontin; Milonton
    • MFCD00072136
    • Pharmakon1600-01505458
    • 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-
    • 5-21-11-00188 (Beilstein Handbook Reference)
    • MDL: MFCD00072136
    • Inchi: 1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
    • InChI Key: WLWFNJKHKGIJNW-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2C=CC=CC=2)C(=O)N1C

Computed Properties

  • Exact Mass: 189.07900
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Density: 1.1596 (rough estimate)
  • Melting Point: 71-73°
  • Boiling Point: 324.47°C (rough estimate)
  • Refractive Index: 1.5012 (estimate)
  • PSA: 37.38000
  • LogP: 1.09680

phensuximide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Toxicity:LD50 orally in mice: 960 mg/kg (Chen, Ensor)

phensuximide Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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phensuximide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Reference
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Production Method 2

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Production Method 3

Reaction Conditions
Reference
Anticonvulsants. I. N-R-α-R1-α-phenylsuccinimides
Miller, C. A.; et al, Journal of the American Chemical Society, 1951, 73, 4895-8

Production Method 4

Reaction Conditions
1.1 Catalysts: 4,4′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds
Duchemin, Nicolas; et al, Organic Letters, 2019, 21(20), 8205-8210

Production Method 5

Reaction Conditions
1.1 Catalysts: [(1,2,3,4,5,6-η)-1-Methyl-4-(1-methylethyl)benzene](2,4,6-trimethylbenzoato-κO)(… Solvents: 1,2-Dichloroethane ;  24 h, 110 °C
Reference
Mild Decarboxylative C-H Alkylation: Computational Insights for Solvent-Robust Ruthenium(II) Domino Manifold
Kumar, N. Y. Phani; et al, Chemistry - A European Journal, 2017, 23(69), 17449-17453

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Solvents: Water ;  20 min, 0 °C; 3 h, 0 °C
2.1 Reagents: Sodium acetate Catalysts: Titanium chloride (TiCl3) Solvents: Acetone ;  0 °C
2.2 1 h, 0 °C; 0 °C → 25 °C; 6 h, 25 °C
Reference
Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides
Yang, Zhen-Hua; et al, RSC Advances, 2016, 6(28), 23438-23447

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide
1.2 Reagents: Methanol Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
3.1 Reagents: Potassium carbonate Solvents: Acetone
4.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 3-methylthio-4-aryl-3-pyrroline-2,5-diones and 3-arylpyrrolidine-2,5-diones by reaction of nitroketene dithioacetal with arylacetonitriles
Shigemitsu, Yasuhiro; et al, Heterocycles, 2001, 55(12), 2257-2260

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Reference
Light-Induced Divergent Cyanation of Alkynes Enabled by Phosphorus Radicals
Zhang, Yanyan; et al, Angewandte Chemie, 2022, 61(50),

Production Method 11

Reaction Conditions
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane ,  Water ;  rt → reflux; 30 h, reflux
Reference
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; et al, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Production Method 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Pd(II)/bipyridine catalyzed conjugate addition of arylboronic acids to α,β-unsaturated amides
Ji, Jiamin; et al, Tetrahedron Letters, 2016, 57(25), 2723-2726

Production Method 13

Reaction Conditions
1.1 Catalysts: 4,4′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Sequential C-selective difluoromethylation/Pd-catalyzed decarboxylative protonation: an efficient access to tertiary difluoromethylated Scaffolds
Duchemin, Nicolas; et al, ChemRxiv, 2019, 1, 1-8

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Titanium chloride (TiCl3) Solvents: Acetone ;  0 °C
1.2 1 h, 0 °C; 0 °C → 25 °C; 6 h, 25 °C
Reference
Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides
Yang, Zhen-Hua; et al, RSC Advances, 2016, 6(28), 23438-23447

Production Method 15

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Tetrahydrofuran ;  4 h, 35 °C
Reference
Organo[2-(hydroxymethyl)phenyl]dimethylsilanes as Mild and Reproducible Agents for Rhodium-Catalyzed 1,4-Addition Reactions
Nakao, Yoshiaki; et al, Journal of the American Chemical Society, 2007, 129(29), 9137-9143

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Acetonitrile ,  (OC-6-22)-Dihydrotetrakis(triphenylphosphine)ruthenium ,  1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide (1:1) Solvents: Toluene ;  20 min, reflux
1.2 24 h, reflux
Reference
Synthesis of Cyclic Imides from Simple Diols
Zhang, Jian; et al, Angewandte Chemie, 2010, 49(36), 6391-6395

Production Method 17

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ,  Water ;  23 °C; 4 h, 80 °C; 80 °C → 23 °C
1.2 Reagents: Acetyl chloride ;  rt; 1 h, 80 °C; 80 °C → 23 °C
Reference
Aminoketyl Radicals in Organic Synthesis: Stereoselective Cyclization of Five- and Six-Membered Cyclic Imides to 2-Azabicycles Using SmI2-H2O
Shi, Shicheng; et al, Organic Letters, 2015, 17(20), 5144-5147

Production Method 18

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Acetic acid ;  1 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Reference
Light-Induced Divergent Cyanation of Alkynes Enabled by Phosphorus Radicals
Zhang, Yanyan; et al, Angewandte Chemie, 2022, 61(50),

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Reference
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Reference
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Production Method 21

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Acetonitrile ;  6 h, 35 °C
1.2 Solvents: Water
2.1 Catalysts: Sulfuric acid Solvents: Acetic acid ;  1 h, reflux; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Reference
Light-Induced Divergent Cyanation of Alkynes Enabled by Phosphorus Radicals
Zhang, Yanyan; et al, Angewandte Chemie, 2022, 61(50),

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide
1.2 Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Reagents: Potassium carbonate Solvents: Acetone
4.1 Reagents: Acetic acid ,  Zinc Solvents: Acetic acid
Reference
Synthesis of methylthiomaleimides for the preparation of pyridazines and related compounds
Tominaga, Yoshinori; et al, Journal of Heterocyclic Chemistry, 2002, 39(3), 571-591

Production Method 23

Reaction Conditions
1.1 Reagents: Oxygen ,  Potassium fluoride Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  48 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Pd(II)/bipyridine catalyzed conjugate addition of arylboronic acids to α,β-unsaturated amides
Ji, Jiamin; et al, Tetrahedron Letters, 2016, 57(25), 2723-2726

phensuximide Raw materials

phensuximide Preparation Products

phensuximide Suppliers

Amadis Chemical Company Limited
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(CAS:86-34-0)phensuximide
Order Number:A1039613
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:06
Price ($):399.0
Email:sales@amadischem.com

phensuximide Related Literature

Additional information on phensuximide

Recent Advances in Phensuximide (86-34-0) Research: A Comprehensive Review

Phensuximide (CAS: 86-34-0), a succinimide derivative, has long been recognized for its anticonvulsant properties, primarily in the treatment of absence seizures. Recent studies have expanded the understanding of its pharmacological mechanisms, potential new therapeutic applications, and innovative formulations. This research brief consolidates the latest findings on phensuximide, focusing on its chemical properties, molecular interactions, and clinical relevance in contemporary medicine.

One of the most significant advancements in phensuximide research involves its mechanism of action at the molecular level. Recent in vitro and in vivo studies have elucidated its role as a T-type calcium channel blocker, which explains its efficacy in controlling absence seizures. Furthermore, novel research has explored its potential neuroprotective effects in neurodegenerative diseases, such as Parkinson's and Alzheimer's, by modulating calcium influx and reducing oxidative stress in neuronal cells.

In addition to its neurological applications, phensuximide has been investigated for its anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit pro-inflammatory cytokines in murine models, suggesting potential applications in autoimmune disorders. This dual functionality—anticonvulsant and anti-inflammatory—positions phensuximide as a versatile candidate for drug repurposing efforts.

Recent pharmaceutical developments have also focused on improving the bioavailability and delivery of phensuximide. Nanoparticle-based formulations and prodrug strategies have shown promise in enhancing its pharmacokinetic profile, addressing some of the limitations associated with its traditional oral administration. These innovations could significantly improve patient compliance and therapeutic outcomes, particularly in pediatric populations.

Despite these advancements, challenges remain in the clinical translation of phensuximide research. Variability in patient response and the need for more extensive clinical trials to establish its efficacy in new indications are critical areas for future investigation. Nevertheless, the growing body of evidence underscores the potential of phensuximide (86-34-0) as a multifaceted therapeutic agent with applications beyond its original use in epilepsy.

In conclusion, the latest research on phensuximide highlights its expanding role in modern pharmacology. From its well-established anticonvulsant effects to emerging applications in neuroprotection and inflammation, this compound continues to attract scientific interest. Ongoing studies and technological innovations in drug delivery are expected to further unlock its therapeutic potential, making it a valuable subject for continued research in the chemical, biological, and medical sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86-34-0)phensuximide
A1039613
Purity:99%
Quantity:5g
Price ($):399.0
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